molecular formula C18H21N3O2S B8018211 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole

2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole

Cat. No.: B8018211
M. Wt: 343.4 g/mol
InChI Key: NHXAAAUUIOKQFM-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole is a complex organic compound with a molecular formula of C18H21N3O2S It is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyethoxy-3-methyl-2-pyridine with a suitable thiol reagent to introduce the methylthio group. This intermediate is then reacted with a benzimidazole precursor under specific conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole
  • 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzothiazole

Uniqueness

Compared to similar compounds, 2-[(4-Ethoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-ethoxyethoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-22-10-11-23-17-8-9-19-16(13(17)2)12-24-18-20-14-6-4-5-7-15(14)21-18/h4-9H,3,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXAAAUUIOKQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C(=NC=C1)CSC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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